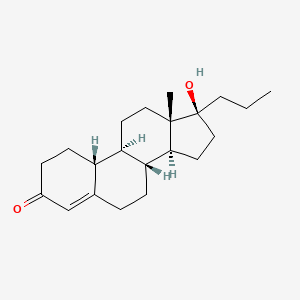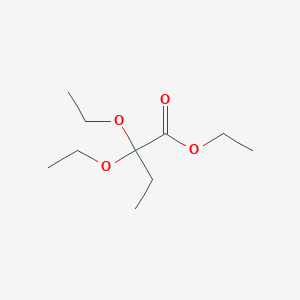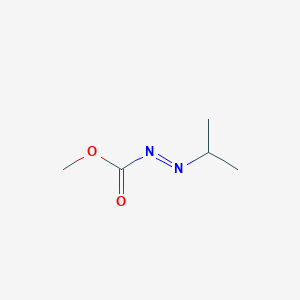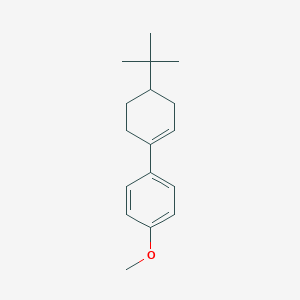![molecular formula C20H25NO4S B14692102 [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate CAS No. 31593-68-7](/img/structure/B14692102.png)
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with isopropyl groups at the 2 and 6 positions, and a sulfonylcarbamate group attached to a 4-methylphenyl ring. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the phenyl and sulfonylcarbamate precursors. The phenyl precursor can be synthesized through Friedel-Crafts alkylation, where isopropyl groups are introduced to the phenyl ring. The sulfonylcarbamate group is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonylcarbamate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, as well as its potential effects on cellular processes. Its unique structure allows it to interact with various biological targets, providing insights into its mechanism of action.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylurea: Similar in structure but with a urea group instead of a carbamate.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylamide: Contains an amide group, offering different reactivity and properties.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylthiocarbamate: Features a thiocarbamate group, providing unique chemical behavior.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.
Properties
CAS No. |
31593-68-7 |
|---|---|
Molecular Formula |
C20H25NO4S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)17-7-6-8-18(14(3)4)19(17)25-20(22)21-26(23,24)16-11-9-15(5)10-12-16/h6-14H,1-5H3,(H,21,22) |
InChI Key |
LQJZJFJHNWJSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)



![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)






